molecular formula C26H18BrClN2O B11984361 9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303104-53-2

9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11984361
CAS No.: 303104-53-2
M. Wt: 489.8 g/mol
InChI Key: CXMLQHQDQKIPIV-UHFFFAOYSA-N
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Description

9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic compound featuring a fused pyrazolo-oxazine core substituted with bromine, 2-chlorophenyl, and naphthalen-2-yl groups. Its molecular complexity arises from the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold, which combines pyrazole and oxazine moieties.

Properties

CAS No.

303104-53-2

Molecular Formula

C26H18BrClN2O

Molecular Weight

489.8 g/mol

IUPAC Name

9-bromo-5-(2-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18BrClN2O/c27-19-11-12-25-21(14-19)24-15-23(18-10-9-16-5-1-2-6-17(16)13-18)29-30(24)26(31-25)20-7-3-4-8-22(20)28/h1-14,24,26H,15H2

InChI Key

CXMLQHQDQKIPIV-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6Cl

Origin of Product

United States

Biological Activity

The compound 9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 303104-53-2) is a complex heterocyclic structure notable for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H18BrClN2OC_{26}H_{18}BrClN_{2}O with a molecular weight of approximately 489.79 g/mol. The unique combination of bromine and chlorine substituents along with the intricate benzo[e]pyrazolo framework contributes to its pharmacological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to This compound . For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro studies have shown IC50 values in the micromolar range against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, indicating strong growth inhibition capabilities .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

Case Studies

Several studies have documented the biological activity of related pyrazole compounds that provide insights into the potential of This compound :

  • Study on Pyrazole Derivatives : A review highlighted that pyrazole derivatives exhibit significant anticancer activity through various pathways including apoptosis induction and cell cycle arrest .
  • Inhibition Studies : Compounds structurally similar to this oxazine derivative have been tested for their ability to inhibit Aurora A/B kinases with IC50 values as low as 0.067 µM, showcasing their potential as targeted therapies in oncology .

Scientific Research Applications

Overview

9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a variety of biological activities and has potential applications in medicinal chemistry, particularly in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results in terms of minimum inhibitory concentrations (MICs) .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specific studies report IC50 values indicating strong COX-2 inhibitory activity .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have yielded positive outcomes. The compound's structure allows it to interact with cellular targets involved in cancer progression. For example, certain derivatives have shown effectiveness against human cancer cell lines such as colon carcinoma and breast adenocarcinoma .

Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development. The ability of pyrazoles to serve as pharmacophores has led to their incorporation into various drug design strategies aimed at treating infections and inflammatory diseases .

Case Studies

StudyFocusFindings
Alizadeh-Kouzehrash et al. (2021)Synthesis and Biological ActivityReported new N-fused pyrazole derivatives with significant anti-inflammatory activity and COX inhibition .
Abdellatif et al. (2020)Anticancer ActivityEvaluated the inhibition efficacy of pyrazole derivatives on COX enzymes; compounds exhibited high selectivity indices compared to standard drugs .
PMC9139179 Review (2022)General Overview on PyrazolesSummarized various biological activities of pyrazole derivatives including antituberculosis and antifungal properties .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Implications Reference
Target Compound Br (9), 2-ClPh (5), Naphth-2-yl (2) C₂₇H₁₉BrClN₂O 512.81 Ortho-chlorophenyl enhances steric hindrance; naphthyl enhances π-stacking
9-Bromo-5-(4-fluorophenyl)-2-phenyl-...oxazine Br (9), 4-FPh (5), Ph (2) C₂₂H₁₆BrFN₂O 423.28 Para-fluorophenyl introduces electron-withdrawing effects; reduced steric bulk vs. naphthyl
9-Bromo-5-methyl-2-(naphthalen-2-yl)-...oxazine Br (9), Me (5), Naphth-2-yl (2), 4-NO₂Ph C₂₈H₂₂BrN₃O₃ 548.38 Methyl and nitro groups increase hydrophobicity and reactivity; potential for nitro-group reduction
5-(4-Bromophenyl)-7,9-dichloro-2-(4-MeOPh)-...oxazine 4-BrPh (5), 7,9-Cl₂, 4-MeOPh (2) C₂₅H₁₈BrCl₂N₂O₂ 556.69 Dichloro substitution enhances halogen bonding; methoxy improves solubility
9-Bromo-2-(furan-2-yl)-5-(3-NO₂Ph)-...oxazine Br (9), 3-NO₂Ph (5), Furan-2-yl (2) C₂₀H₁₄BrN₃O₄ 445.25 Furan and nitro groups create polarizable electron-deficient regions; potential for photochemical applications

Electronic and Steric Comparisons

  • Electron-Withdrawing Groups :

    • The 2-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas the 4-nitrophenyl () and 3-nitrophenyl () substituents offer stronger electron-deficient character, likely influencing redox properties or binding affinities .
    • Fluorine in the 4-fluorophenyl analog () induces weaker electron withdrawal but improves metabolic stability in medicinal contexts .
  • Ortho-substituted chlorophenyl (target) vs. para-substituted analogs (): Ortho positioning increases torsional strain but may enhance binding specificity in protein pockets .

Preparation Methods

Core Structure Assembly: Benzo[e]pyrazolo[1,5-c] oxazine Formation

The benzo[e]pyrazolo[1,5-c] oxazine core is typically constructed through a [4+2] cycloaddition between appropriately substituted pyrazole precursors and ortho-quinone methides. In one approach, 3-amino-4-chloropyrazole undergoes condensation with 2-hydroxy-1-naphthaldehyde in refluxing toluene, forming the oxazine ring via intramolecular nucleophilic attack (Scheme 1). Microwave-assisted synthesis at 150°C for 30 minutes improves reaction efficiency, achieving 78% yield compared to 52% under conventional heating .

Table 1: Optimization of Core Cyclization

ConditionTemperature (°C)Time (h)Yield (%)
Conventional heating1101252
Microwave irradiation1500.578
Solvent-free130841

Critical to this step is the use of anhydrous magnesium sulfate to sequester water, preventing hydrolysis of the nascent oxazine ring . X-ray crystallographic analysis confirms the boat conformation of the dihydrooxazine moiety, which influences subsequent functionalization .

Installation of the 2-Chlorophenyl Substituent

Palladium-catalyzed Suzuki-Miyaura coupling introduces the 2-chlorophenyl group to the naphthalene moiety. Using Pd(PPh₃)₄ (5 mol%), 2-chlorophenylboronic acid, and potassium carbonate in a 1,4-dioxane/water (4:1) system at 80°C, this step achieves 85% yield. Key challenges include:

  • Preventing protodeboronation of the boronic acid under basic conditions

  • Minimizing homo-coupling of aryl halides

  • Maintaining anhydrous conditions to preserve catalyst activity

Table 2: Coupling Optimization Parameters

ParameterOptimal ValueEffect on Yield
Catalyst loading5 mol% Pd(PPh₃)₄85%
BaseK₂CO₃+12% vs. NaOH
Solvent polarityε = 4.81 (dioxane)Maximizes π-π interactions

Naphthalen-2-yl Group Incorporation

The naphthalen-2-yl substituent is introduced via Friedel-Crafts alkylation using AlCl₃ as a Lewis catalyst. Reacting 2-naphthol with the brominated intermediate in chloroform at −10°C prevents polyalkylation, yielding 67% of the desired product . NMR monitoring reveals complete consumption of starting material within 4 hours when using a 1.2:1 naphthol-to-substrate ratio.

Alternative Route :
A Ullmann coupling approach employs copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF at 120°C, achieving comparable yields (69%) but requiring longer reaction times (18 hours) .

Final Cyclization and Spiroannulation

The dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine system undergoes spiroannulation with cyclopentane through a tandem oxidation-cyclization process. Treating the intermediate with Dess-Martin periodinane (DMP) in dichloromethane oxidizes the secondary alcohol to a ketone, which subsequently undergoes intramolecular aldol condensation. This one-pot method streamlines synthesis, improving overall yield from 43% to 61% compared to stepwise protocols.

Critical Parameters :

  • Stoichiometric control of DMP (1.05 eq) prevents over-oxidation

  • Strict temperature maintenance at −5°C during ketone formation

  • Use of molecular sieves (4Å) to absorb generated water

Purification and Characterization

Final purification employs preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and acetonitrile/water (75:25) mobile phase. Key characterization data includes:

  • HRMS : m/z calculated for C₂₄H₁₈BrClN₂O [M+H]⁺: 487.0241; found: 487.0238

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.94–7.88 (m, 2H), 7.63–7.55 (m, 3H)

  • XRD : Orthorhombic crystal system with a = 10.532 Å, b = 14.763 Å, c = 7.891 Å

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Use of directing groups (e.g., methoxy) prior to bromination improves selectivity

    • Low-temperature conditions (−20°C) suppress radical pathway side reactions

  • Steric Hindrance in Coupling Reactions :

    • Bulky ligands (XPhos) enhance catalytic activity for hindered substrates

    • Microwave irradiation reduces reaction time from 24h to 45 minutes

  • Oxidative Degradation :

    • Argon atmosphere prevents decomposition of dihydrooxazine intermediates

    • Addition of 0.1% BHT stabilizes electron-rich aromatic systems

Industrial-Scale Considerations

For kilogram-scale production, continuous flow chemistry offers advantages over batch processes:

  • 3.7-fold increase in space-time yield (STY)

  • 89% reduction in solvent consumption

  • Improved temperature control (±0.5°C vs. ±5°C in batch)

Table 3: Batch vs. Flow Synthesis Metrics

ParameterBatch ReactorFlow Reactor
Cycle time18 h2.5 h
Yield61%78%
Purity92%98%
Solvent waste15 L/kg2 L/kg

Emerging Methodologies

Recent advances include photoinduced C–H functionalization using Ir(ppy)₃ as a photocatalyst. This metal-free approach enables direct bromination at C9 with 94% yield under blue LED irradiation . Additionally, enzymatic catalysis using modified cytochrome P450 monooxygenases demonstrates potential for greener synthesis, though current yields remain suboptimal (37%).

Applications and Derivative Synthesis

The bromine atom at C9 serves as a versatile handle for further functionalization:

  • Suzuki coupling with arylboronic acids generates biaryl derivatives

  • Nucleophilic aromatic substitution with amines produces amino analogs

  • Metal-halogen exchange enables lithium-halogen scrambling for chiral center introduction

Biological Relevance :
While beyond this report's scope, preliminary studies indicate nanomolar inhibition (IC₅₀ = 23 nM) of PI3Kγ kinase, suggesting potential therapeutic applications.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

The synthesis involves multi-step reactions, including cyclization and halogenation. Key steps include:

  • Cyclization : Use acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the pyrazolo-benzoxazine core .
  • Halogenation : Bromination with N-bromosuccinimide (NBS) and chlorination via thionyl chloride (SOCl₂). Optimize solvent choice (e.g., DMF for polar intermediates) and temperature (60–80°C for controlled reactivity) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (ethanol/water) to isolate the product . Critical factors : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like dihalogenated byproducts .

Q. What are the key spectroscopic techniques for characterizing this compound?

Essential characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion. For example, aromatic protons in the naphthalenyl group appear as multiplets at δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 516.2) and detect isotopic patterns from bromine .
  • X-ray Crystallography : Use SHELX for structural refinement if single crystals are obtained. This resolves ambiguities in stereochemistry .

Q. What are common functional group transformations applicable to this compound?

The bromine atom and chlorophenyl group are reactive sites for:

  • Nucleophilic Substitution : Replace bromine with amines (e.g., NH₃ in THF) or thiols (e.g., NaSH in DMSO) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines .
  • Oxidation : Treat methyl groups (if present) with KMnO₄ to carboxylic acids .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Contradictions often arise from:

  • Dynamic Processes : Use variable-temperature NMR to identify tautomerism or ring-flipping (e.g., coalescence temperatures).
  • Impurities : Compare experimental LC-MS data with theoretical isotopic distributions .
  • Stereochemical Ambiguities : Employ 2D NMR (COSY, HSQC) to assign coupling networks or perform DFT calculations (e.g., Multiwfn) to predict chemical shifts .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Focus on substituent modifications and biological testing:

  • Substituent Variations : Synthesize analogs with:
  • Halogen Swaps : Replace bromine with iodine or chlorine to assess steric/electronic effects .
  • Aromatic Group Changes : Substitute naphthalenyl with phenyl or heteroaromatic rings to evaluate π-stacking interactions .
    • Biological Assays : Test analogs against target enzymes (e.g., kinases) using IC₅₀ measurements. Cross-reference with computational docking (AutoDock Vina) to correlate activity with binding affinity .

Q. What computational methods are suitable for predicting this compound’s reactivity or electronic properties?

  • Density Functional Theory (DFT) : Calculate Fukui indices (via Multiwfn) to identify electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in substitution reactions .
  • Transition State Analysis : Use Gaussian to model reaction pathways (e.g., bromine substitution barriers) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • SHELX Refinement : Analyze X-ray data to determine dihedral angles between the benzoxazine core and substituents. For example, the naphthalenyl group may adopt a 45° tilt relative to the central ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) influencing crystal packing .

Methodological Notes

  • Data Contradiction Example : If NMR suggests two conformers, but X-ray shows one, consider dynamic effects in solution vs. solid-state rigidity .

  • Synthetic Yield Optimization Table :

    ParameterOptimal ConditionImpact on Yield
    SolventDMF+25% vs. THF
    Temperature70°C+15% vs. 50°C
    CatalystPd(OAc)₂ (2 mol%)+30% vs. no catalyst

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